
Butyl prop-2-enoate;chloroethene;2-ethylhexyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl prop-2-enoate; chloroethene; 2-ethylhexyl prop-2-enoate: is a compound that consists of three distinct chemical entities: butyl prop-2-enoate, chloroethene, and 2-ethylhexyl prop-2-enoate. Each of these components has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl prop-2-enoate: This compound is typically synthesized through the esterification of acrylic acid with n-butanol.
2-ethylhexyl prop-2-enoate: This compound is synthesized through the esterification of acrylic acid with 2-ethylhexanol. The reaction conditions are similar to those used for butyl prop-2-enoate, involving acid catalysis, neutralization, and distillation.
Industrial Production Methods
Butyl prop-2-enoate: Industrial production involves large-scale esterification processes using continuous reactors to ensure high yield and purity.
2-ethylhexyl prop-2-enoate: Similar to butyl prop-2-enoate, this compound is produced using continuous esterification processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Butyl prop-2-enoate: Undergoes polymerization reactions to form poly(butyl acrylate), which is used in various applications such as adhesives and coatings.
Chloroethene: Primarily undergoes polymerization to form poly(vinyl chloride) (PVC), which is widely used in construction and packaging.
2-ethylhexyl prop-2-enoate: Similar to butyl prop-2-enoate, it undergoes polymerization to form poly(2-ethylhexyl acrylate), used in adhesives and sealants.
Common Reagents and Conditions
Hydrochlorination: Chloroethene is produced using hydrogen chloride and ethylene under controlled temperature and pressure conditions.
Major Products
Poly(butyl acrylate): Used in adhesives, coatings, and sealants.
Poly(vinyl chloride): Used in construction materials, pipes, and packaging.
Poly(2-ethylhexyl acrylate): Used in adhesives and sealants.
Scientific Research Applications
Butyl prop-2-enoate; chloroethene; 2-ethylhexyl prop-2-enoate: has a wide range of applications in scientific research:
Chemistry: Used as monomers in the synthesis of various polymers with specific properties such as flexibility, durability, and adhesiveness
Medicine: Potential use of polymers derived from these compounds in drug delivery systems and medical devices.
Industry: Widely used in the production of adhesives, coatings, sealants, and construction materials
Mechanism of Action
The mechanism of action for each component involves their polymerization and interaction with other molecules:
Butyl prop-2-enoate: Polymerizes to form poly(butyl acrylate), which interacts with substrates to provide adhesive properties.
Chloroethene: Polymerizes to form poly(vinyl chloride), which provides structural integrity and durability in construction materials.
2-ethylhexyl prop-2-enoate: Polymerizes to form poly(2-ethylhexyl acrylate), which provides flexibility and adhesiveness in sealants.
Comparison with Similar Compounds
Similar Compounds
Methyl prop-2-enoate: Similar to butyl prop-2-enoate but with a methyl group instead of a butyl group.
Ethyl prop-2-enoate: Similar to butyl prop-2-enoate but with an ethyl group.
Vinyl acetate: Similar to chloroethene but with an acetate group.
Uniqueness
Butyl prop-2-enoate: Provides better flexibility and adhesiveness compared to methyl and ethyl derivatives.
Chloroethene: Offers superior durability and structural integrity in PVC compared to other vinyl derivatives.
2-ethylhexyl prop-2-enoate: Provides enhanced flexibility and low-temperature performance compared to other acrylates.
Properties
CAS No. |
56848-61-4 |
|---|---|
Molecular Formula |
C20H35ClO4 |
Molecular Weight |
374.9 g/mol |
IUPAC Name |
butyl prop-2-enoate;chloroethene;2-ethylhexyl prop-2-enoate |
InChI |
InChI=1S/C11H20O2.C7H12O2.C2H3Cl/c1-4-7-8-10(5-2)9-13-11(12)6-3;1-3-5-6-9-7(8)4-2;1-2-3/h6,10H,3-5,7-9H2,1-2H3;4H,2-3,5-6H2,1H3;2H,1H2 |
InChI Key |
OBWQDKYZXZJWLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)C=C.CCCCOC(=O)C=C.C=CCl |
Related CAS |
56848-61-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


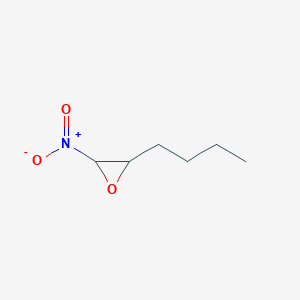
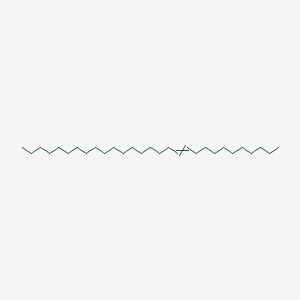
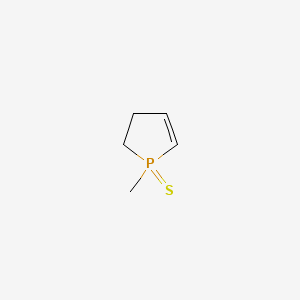

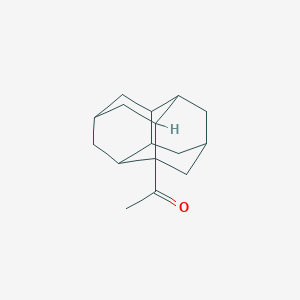
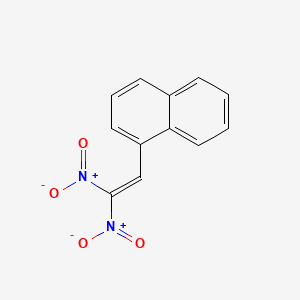
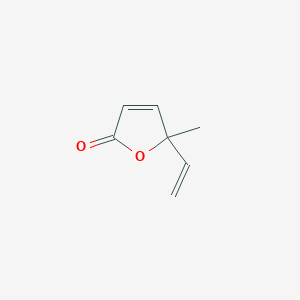
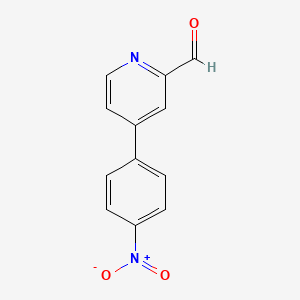

![Cyanamide, [4,6-bis[(1-methylethyl)amino]-1,3,5-triazin-2-yl]-](/img/structure/B14637399.png)
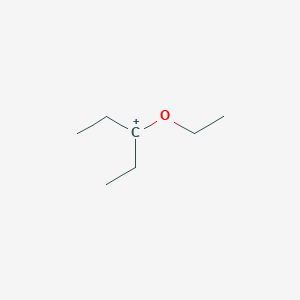
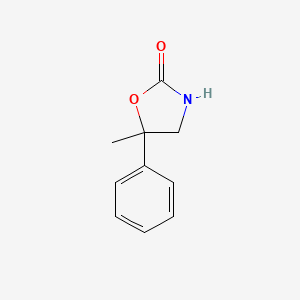
![5,5-Diethynyl-5H-dibenzo[b,d]silole](/img/structure/B14637419.png)

